5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate
Description
5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate is a boronate ester derivative featuring a cyano (-CN) substituent at the 5-position of the benzyl acetate backbone and a pinacol boronate group at the 2-position. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the electron-withdrawing nature of the cyano group, which enhances the electrophilicity of the boron center . Its molecular formula is inferred as C₁₆H₁₉BNO₄ (exact weight pending experimental confirmation), distinguishing it from analogs with substituent variations.
Properties
Molecular Formula |
C16H20BNO4 |
|---|---|
Molecular Weight |
301.1 g/mol |
IUPAC Name |
[5-cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl acetate |
InChI |
InChI=1S/C16H20BNO4/c1-11(19)20-10-13-8-12(9-18)6-7-14(13)17-21-15(2,3)16(4,5)22-17/h6-8H,10H2,1-5H3 |
InChI Key |
RKYIXMPTLUOKNQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C#N)COC(=O)C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Miyaura Borylation
This is the most common and reliable method for preparing aryl boronate esters, including the target compound or its close analogs.
-
- Aryl bromide or iodide bearing the cyano substituent (e.g., 5-bromo-2-cyanobenzyl acetate or related derivatives)
- Bis(pinacolato)diboron (B2pin2) as the boron source
-
- Palladium complexes such as Pd(dppf)Cl2 (dppf = 1,1'-bis(diphenylphosphino)ferrocene) or Pd(PPh3)4
- Base such as potassium acetate (KOAc) or potassium carbonate (K2CO3)
-
- 1,4-Dioxane, sometimes mixed with dimethylformamide (DMF) or dichloromethane (DCM)
-
- Heating at 80–100 °C under inert atmosphere (argon or nitrogen)
- Reaction time: typically overnight (12–24 hours)
-
- Filtration through Celite to remove catalyst residues
- Concentration under reduced pressure
- Purification by flash chromatography on silica gel using hexane/ethyl acetate gradients
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl2 (5–10 mol%) |
| Base | KOAc (3 equiv) |
| Solvent | 1,4-Dioxane (10 mL per 1 mmol substrate) |
| Temperature | 100 °C |
| Time | 12–16 hours |
| Yield | 70–85% isolated yield |
This method has been successfully applied to synthesize related compounds such as 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, which shares the boronate and cyano functionalities.
Direct C–H Borylation
An alternative approach involves direct borylation of the aromatic C–H bond adjacent to the cyano group using iridium catalysts and pinacolborane or B2pin2.
- Catalyst: Iridium complexes such as [Ir(COD)(OMe)]2 with bipyridine ligands
- Conditions: Mild heating (80–120 °C), often in solvents like cyclohexane or toluene
- Advantages: Avoids the need for pre-functionalized aryl halides, potentially more atom-economical
However, this method requires careful control to achieve regioselectivity and is less commonly reported for benzyl acetate derivatives with cyano substituents.
Benzyl Acetate Formation
The benzyl acetate moiety can be introduced by acetylation of the corresponding benzyl alcohol intermediate.
- Typical Procedure:
- React benzyl alcohol derivative with acetic anhydride or acetyl chloride
- Use a base such as pyridine or triethylamine to scavenge acid
- Reaction at room temperature or mild heating
- Purification by extraction and chromatography
This step is often performed after the installation of the boronate ester to avoid hydrolysis or transesterification under borylation conditions.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Aryl halide borylation | Aryl bromide (with cyano), B2pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100 °C, 16 h | Formation of aryl boronate ester |
| 2 | Benzyl alcohol acetylation | Benzyl alcohol intermediate, Ac2O or AcCl, pyridine, RT | Benzyl acetate formation |
| 3 | Purification | Silica gel chromatography | Pure 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate |
Research Findings and Notes
- The palladium-catalyzed borylation is highly efficient and widely used for synthesizing boronate esters with cyano substituents, providing good yields and functional group tolerance.
- The choice of base and solvent critically affects the yield and purity; potassium acetate in dioxane is preferred for smooth reactions.
- Microwave-assisted borylation has been reported to reduce reaction times significantly, though scale-up requires careful optimization.
- The boronate ester is sensitive to moisture; thus, reactions and purifications are conducted under inert atmosphere and anhydrous conditions.
- The cyano group remains stable under borylation and acetylation conditions, allowing for sequential functionalization without protective groups.
Summary Table of Preparation Methods
| Method | Key Reagents & Catalysts | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Pd-Catalyzed Miyaura Borylation | Aryl bromide, B2pin2, Pd(dppf)Cl2, KOAc | 100 °C, 12–16 h, inert atm. | 70–85% | Most common, reliable, scalable |
| Direct C–H Borylation | Iridium catalyst, B2pin2 or pinacolborane | 80–120 °C, inert atmosphere | Moderate | Regioselectivity challenges |
| Benzyl Alcohol Acetylation | Ac2O or AcCl, pyridine or base | RT to mild heating | High | Final step to install acetate group |
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate can undergo various types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: The cyano group can be reduced to form amines.
Substitution: The dioxaborolane ring can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are typically used.
Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl acetates depending on the boronic acid used
Scientific Research Applications
5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate depends on its specific application. In organic synthesis, the dioxaborolane ring acts as a boron source in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. In biological applications, the cyano group and benzyl acetate moiety may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following compounds share the benzyl acetate backbone with a pinacol boronate group but differ in substituent type and position:
Reactivity in Cross-Coupling Reactions
The cyano-substituted compound exhibits superior reactivity in Suzuki-Miyaura couplings compared to analogs with electron-donating groups (e.g., -OCH₃) due to the -CN group's strong electron-withdrawing nature, which polarizes the boron-carbon bond, facilitating transmetallation .
Stability and Handling
- Cyano derivative: Enhanced stability under ambient conditions compared to nitro analogs, which may decompose due to nitro group sensitivity .
- Fluoro derivative : High thermal and hydrolytic stability due to fluorine’s inertness, making it suitable for long-term storage .
- 4-Position boronate (unsubstituted) : Discontinued commercially, likely due to hydrolysis susceptibility in aqueous environments .
Biological Activity
5-Cyano-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate (CAS No. 4376767) is a compound that has garnered interest in various fields due to its potential biological activities. This article provides a detailed overview of its biological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C15H21BO4. It features a dioxaborolane moiety which is known for its applications in medicinal chemistry and material science.
| Property | Value |
|---|---|
| Molecular Weight | 265.12 g/mol |
| Appearance | White to light yellow powder |
| Melting Point | 112 °C |
| Purity | >98% |
Anticancer Properties
Recent studies have indicated that compounds containing dioxaborolane groups exhibit significant anticancer activity. For instance, a related compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
- Cell Line Studies : Research has shown that derivatives of dioxaborolane can inhibit the proliferation of cancer cells. For example:
Enzyme Inhibition
Another aspect of the biological activity of this compound includes its potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit various enzymes involved in metabolic pathways.
- Example Enzymes : Inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) have been documented for related compounds . These enzymes are crucial in inflammatory pathways and cancer progression.
Study on Antiproliferative Activity
A study published in MDPI examined the antiproliferative effects of benzo[b]furan derivatives that include dioxaborolane groups. The findings highlighted:
- Selectivity : Compounds showed higher selectivity against human aortic arterial endothelial cells compared to standard drugs like Combretastatin-A4.
- Potency : The most active compounds demonstrated up to tenfold increased potency across several tested cell lines .
Safety Profile
Despite its promising biological activities, safety assessments reveal that this compound can exhibit toxicity under certain conditions:
| Hazard Type | Description |
|---|---|
| Acute Toxicity | Harmful if swallowed or inhaled |
| Skin Irritation | Causes skin irritation |
| Eye Irritation | Causes serious eye irritation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
